REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH:8]1([Mg]C)[CH2:12][CH2:11][CH2:10][CH2:9]1.[Br-].O1CCC[CH2:17]1>[Cu]I>[CH3:3][C:2]([CH3:5])([C:1](=[O:6])[CH2:17][CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
11.09 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
copper (I) iodide
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
cyclopentyl methylmagnesium bromide
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[Mg]C.[Br-]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
FILTRATION
|
Details
|
After filtration and extraction of the filtrates with ether
|
Type
|
WASH
|
Details
|
the combined ethereal extracts were washed with aqueous sodium hydroxide (10%) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |